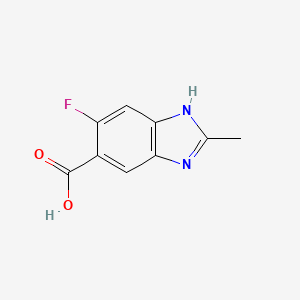

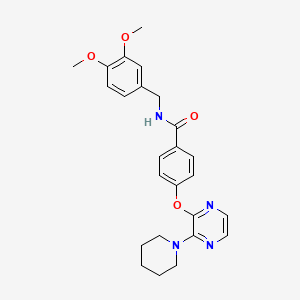

![molecular formula C6H6N2O2S B3015752 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid CAS No. 933753-92-5](/img/structure/B3015752.png)

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid” is a chemical compound with the CAS Number: 933753-92-5 . It has a molecular weight of 170.19 . The IUPAC name for this compound is 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid .

Synthesis Analysis

The synthesis of pyrazolo[5,1-b]thiazole-based heterocycles has been described in the literature . The synthesized compounds were characterized by IR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h3H,1-2H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of Antimicrobial Agents : 2,3-Dihydro-pyrazolo[5,1-b]thiazole derivatives have been explored for their potential in synthesizing antimicrobial agents. A study demonstrated the synthesis of 3-substituted pyridazino derivatives starting from the carboxylic acid form of the compound. These products displayed antimicrobial activity against various microorganisms (El-Mariah, Hosny, & Deeb, 2006).

- Development of β-Lactam Conjugates : Research has focused on the stereoselective synthesis of β-lactam conjugates tethered to pyrazolo[5,1-b]thiazole-3-carboxylate. These compounds are considered potential synthons for various biologically active agents, offering a wide substrate scope for pharmaceutical development (Berry et al., 2020).

Application in Heterocyclic Chemistry

- Formation of Fused Pyridine-4-Carboxylic Acids : The compound has been utilized in the generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo and thiazole derivatives. These compounds undergo standard combinatorial transformations, making them useful in heterocyclic chemistry (Volochnyuk et al., 2010).

- Facilitating Tandem Condensation-Sulfur Extrusion Reactions : The compound has been instrumental in the development of novel heterocyclic systems through tandem condensation-sulfur extrusion reactions. This has implications for synthesizing a range of heterocyclic compounds (Hanefeld & Schlitzer, 1994).

Biomedical Research

- Cytotoxicity Evaluation in Cancer Research : Derivatives of pyrazolo[5,1-b]thiazole have been studied for their cytotoxic effects against various cancer cell lines. This research is crucial for developing new cancer therapies (Mohareb, Abdallah, & Ahmed, 2017).

- Antibacterial Activity : Alkoxyphthalimide derivatives of pyrazolo[5,1-b]thiazole have been synthesized and evaluated for their antimicrobial activities. These compounds hold potential as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .

Biochemical Pathways

The compound is likely to interact with multiple biochemical pathways due to its complex structure .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will have a significant impact on the compound’s bioavailability .

Result of Action

Some compounds showed superior cytotoxic activities against certain cell lines , suggesting that this compound may also have potential cytotoxic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature

Eigenschaften

IUPAC Name |

2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h3H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEZAYVCCMJVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=NN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

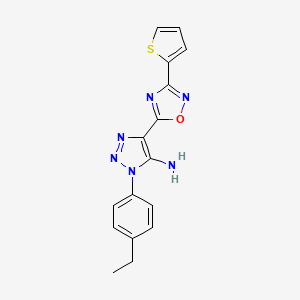

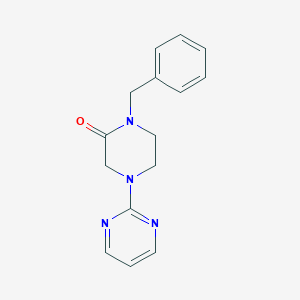

![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3015669.png)

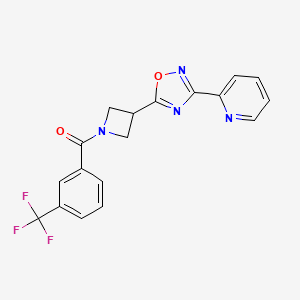

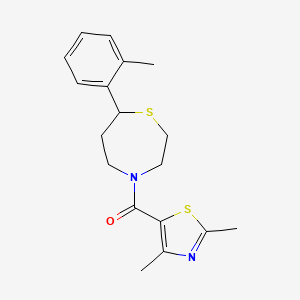

![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)

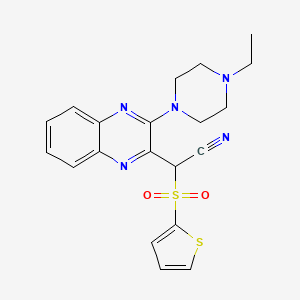

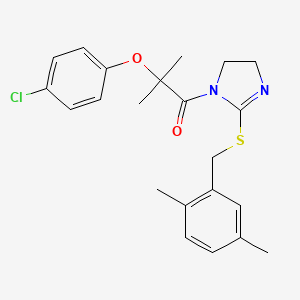

![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3015685.png)